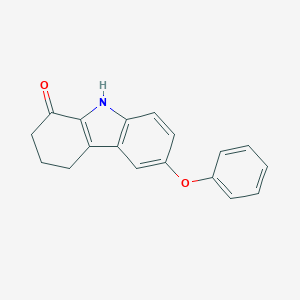![molecular formula C11H12N4O2S B512616 (6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine CAS No. 352545-66-5](/img/structure/B512616.png)
(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine is a complex organic compound with a unique structure that includes a pyrimido[4,5-b][1,4]benzothiazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[4,5-b][1,4]benzothiazin ring system, followed by the introduction of the N-hydroxy and methoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The methoxy and N-hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical versatility allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(6Z)-N-hydroxy-4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-imine: shares similarities with other pyrimido[4,5-b][1,4]benzothiazin derivatives.
Other similar compounds: include those with different substituents on the pyrimido[4,5-b][1,4]benzothiazin ring system, such as halogenated or alkylated derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
352545-66-5 |
|---|---|
Molecular Formula |
C11H12N4O2S |
Molecular Weight |
264.31g/mol |
IUPAC Name |
(NZ)-N-(4-methoxy-5,7,8,9-tetrahydropyrimido[4,5-b][1,4]benzothiazin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H12N4O2S/c1-17-10-9-11(13-5-12-10)18-7-4-2-3-6(15-16)8(7)14-9/h5,14,16H,2-4H2,1H3/b15-6- |
InChI Key |
ZXQPOTVCMHLPEM-UUASQNMZSA-N |
SMILES |
COC1=C2C(=NC=N1)SC3=C(N2)C(=NO)CCC3 |
Isomeric SMILES |
COC1=C2C(=NC=N1)SC3=C(N2)/C(=N\O)/CCC3 |
Canonical SMILES |
COC1=C2C(=NC=N1)SC3=C(N2)C(=NO)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


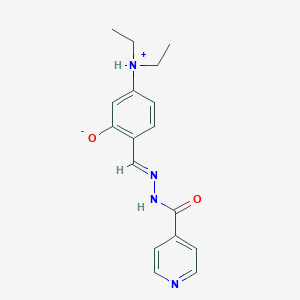
![2-chloro-N-[4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B512544.png)
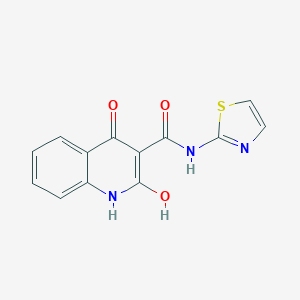
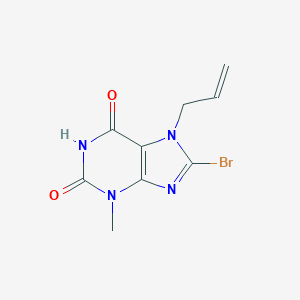
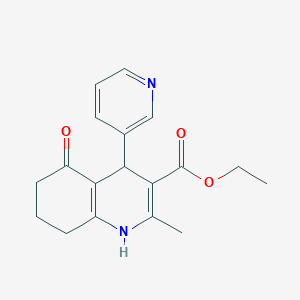
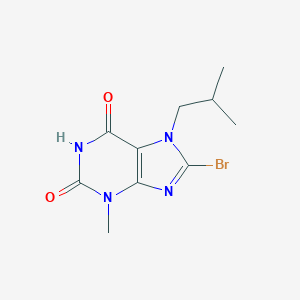
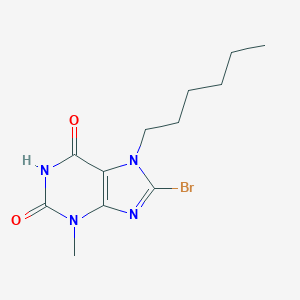
![5-butyryl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512597.png)
![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
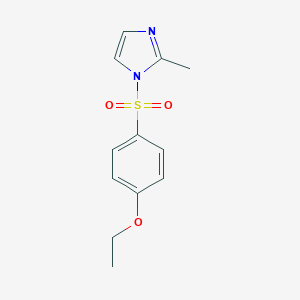
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)
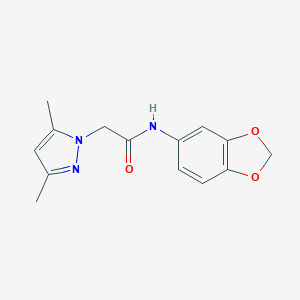
![5-[(2-Methoxy-5-methylphenyl)diazenyl]-8-quinolinol 1-oxide](/img/structure/B512612.png)
